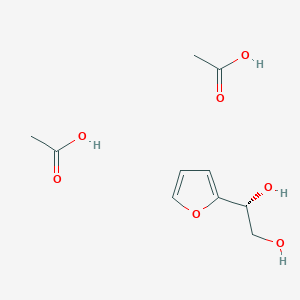![molecular formula C17H17F3O2S B14634375 1,1'-[2-Methyl-2-(trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene CAS No. 52209-00-4](/img/structure/B14634375.png)
1,1'-[2-Methyl-2-(trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[2-Methyl-2-(trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene is a complex organic compound characterized by the presence of trifluoromethanesulfonyl groups attached to a propane backbone, which is further connected to benzene rings. This compound is notable for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1,1’-[2-Methyl-2-(trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene typically involves multiple steps. One common method includes the reaction of trifluoromethanesulfonic anhydride with a suitable precursor under controlled conditions . The reaction conditions often require anhydrous environments and specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactions using specialized equipment to handle the reactive intermediates and maintain safety standards.
Analyse Des Réactions Chimiques
1,1’-[2-Methyl-2-(trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of simpler hydrocarbons.
Substitution: The benzene rings in the compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced. Common reagents used in these reactions include trifluoromethanesulfonic anhydride, lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-[2-Methyl-2-(trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in various reactions.
Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mécanisme D'action
The mechanism by which 1,1’-[2-Methyl-2-(trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethanesulfonyl groups are highly reactive, allowing the compound to form stable complexes with target molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,1’-[2-Methyl-2-(trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene can be compared with other similar compounds, such as:
Bistriflimide: Known for its use in ionic liquids and as a catalyst in organic synthesis.
Trifluoromethanesulfonamide: Utilized in the preparation of Lewis acid catalysts and as a strong acid in various chemical reactions.
Trifluoromethanesulfonic anhydride: . The uniqueness of 1,1’-[2-Methyl-2-(trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene lies in its specific structural arrangement and the presence of both trifluoromethanesulfonyl groups and benzene rings, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
52209-00-4 |
|---|---|
Formule moléculaire |
C17H17F3O2S |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
[2-methyl-3-phenyl-2-(trifluoromethylsulfonyl)propyl]benzene |
InChI |
InChI=1S/C17H17F3O2S/c1-16(23(21,22)17(18,19)20,12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
Clé InChI |
CEUTYUZMVSDKJK-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1)(CC2=CC=CC=C2)S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


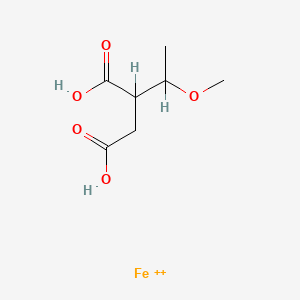

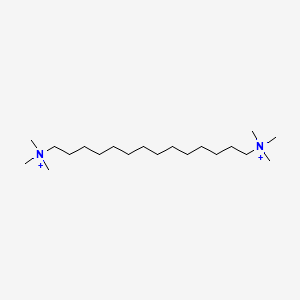

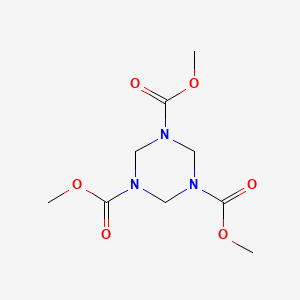
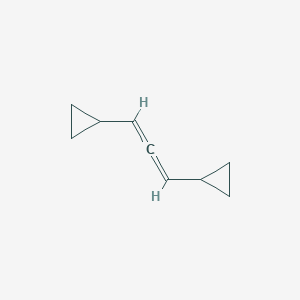
![N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine](/img/structure/B14634333.png)
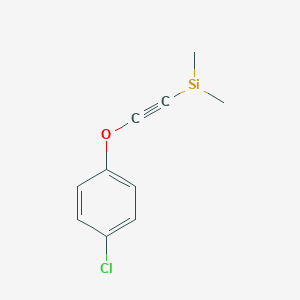
![(2,6-Dimethylphenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14634340.png)
![1-[(3-Chloropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634345.png)
![3,9-Dichlorodibenzo[c,e]oxepine-5,7-dione](/img/structure/B14634347.png)
![1,3,7-Trimethylbenzo[g]pteridine-2,4,8(1H,3H,10H)-trione](/img/structure/B14634354.png)
